5-fluoroquinoline-6-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1061650-22-3 |
|---|---|
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
5-fluoroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
XWVJKZUJSDXPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)C(=O)O)N=C1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 5-Fluoroquinoline-6-Carboxylic Acid
The construction of the this compound scaffold relies on foundational reactions in heterocyclic chemistry, which have been adapted and optimized over time.
Traditional syntheses of quinolone derivatives often employ classic reactions such as the Gould-Jacobs reaction. wikipedia.orgmdpi.comnih.gov A plausible conventional route to this compound involves a multistep sequence starting from appropriately substituted precursors. One such pathway could begin with the synthesis of 5-fluoro-6-methylquinoline, followed by oxidation of the methyl group to the desired carboxylic acid. evitachem.com
The Gould-Jacobs reaction provides a robust framework for forming the quinoline (B57606) core. wikipedia.orgnih.gov This process typically involves the condensation of a substituted aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgmdpi.com In the context of the target molecule, a key starting material would be an ester of 4-amino-2-fluorobenzoic acid. The reaction sequence is as follows:
Condensation: An aniline derivative, such as an ester of 4-amino-2-fluorobenzoic acid, reacts with diethyl ethoxymethylenemalonate (EMME). This step forms an anilidomethylenemalonic ester intermediate. quimicaorganica.org
Thermal Cyclization: The intermediate is heated, typically at high temperatures (around 250 °C), to induce an intramolecular cyclization, forming the 4-hydroxy-5-fluoroquinoline-3,6-dicarboxylate scaffold. nih.gov
Hydrolysis and Decarboxylation: The resulting diester is first saponified (hydrolyzed) using a base like sodium hydroxide (B78521) to convert the ester groups into carboxylic acids. Subsequent heating leads to decarboxylation, typically at the C-3 position, to yield the final 4-hydroxy-5-fluoroquinoline-6-carboxylic acid. Further chemical steps would be required to remove the 4-hydroxy group if the unsaturated quinoline is the target.
In response to the environmental impact of traditional organic syntheses, which often use hazardous solvents and reagents, green chemistry principles have been applied to the synthesis of related fluoroquinolone compounds. researchgate.net These approaches aim to improve efficiency and reduce waste. Key strategies include the use of water as a reaction solvent and the development of recyclable catalysts. orientjchem.org For instance, the direct amination of halo-fluoroquinolone carboxylic acids, a common derivatization step, has been successfully performed in refluxing water, offering a more environmentally benign alternative to conventional organic solvents. orientjchem.org
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Fluoroquinolones
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvent | Often high-boiling organic solvents (e.g., Dowtherm A) | Water, ethanol, or solvent-free conditions orientjchem.org |
| Catalyst | Often stoichiometric reagents or homogeneous catalysts | Recyclable heterogeneous catalysts (e.g., nanoporous isopolyoxomolybdate) orientjchem.org |
| Reaction Time | Can be lengthy, requiring several hours or days orientjchem.org | Often shorter, especially with microwave assistance nih.gov |
| Work-up | Typically involves multi-step extraction and purification | Simpler product isolation, often by filtration orientjchem.org |
| Waste | Generates significant chemical waste | Reduced waste generation and use of less hazardous materials |
Catalysis is central to modern synthetic chemistry, offering pathways with higher efficiency and selectivity. In the synthesis of fluoroquinolone analogues, various catalysts have been employed. Palladium-catalyzed reactions, for example, are used for cyclization steps in certain quinolone syntheses. nih.gov For derivatization reactions, highly efficient and recyclable nanocatalysts such as zirconia sulfuric acid (ZrSA) and Keplerate-type giant-ball nanoporous isopolyoxomolybdates have been developed for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, a reaction that could be conceptually applied to functionalize halo-precursors of this compound. orientjchem.org These catalysts enhance the electrophilic character of the carbon atom undergoing substitution, facilitating the reaction under milder conditions. orientjchem.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of fluoroquinolone derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours or days to just a few minutes, while also improving product yields. nih.gov This technique is particularly effective for condensation and cyclization reactions, such as those found in the Gould-Jacobs pathway or in the formation of hybrid molecules where a heterocyclic ring is fused to the quinolone core. nih.govnih.gov The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. nih.gov
Precursor Chemistry and Intermediate Transformations for this compound Analogs
The successful synthesis of this compound is highly dependent on the availability and preparation of key precursors and intermediates. The primary building blocks for a Gould-Jacobs-type synthesis are a specifically substituted aniline and a malonic acid derivative. mdpi.comnih.gov
The crucial precursor is an aniline bearing a fluorine atom at the 2-position and a carboxylic acid (or a group that can be converted to it, like a methyl or cyano group) at the 4-position. Therefore, compounds like 4-amino-2-fluorobenzoic acid , 4-amino-2-fluorotoluene , or 4-amino-2-fluorobenzonitrile are critical starting materials. The synthesis of these precursors themselves can be a multi-step process. For example, creating 5-fluorocytosine, another fluorinated heterocycle, involves starting from chloroacetamide and proceeding through several intermediates. vcu.edu
The other key reactant is typically diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. quimicaorganica.org The transformation of these precursors involves initial condensation to form an acyclic intermediate, which is then cyclized. If starting with a precursor like 5-fluoro-6-methylquinoline, a key intermediate transformation would be the oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (B83412) to yield the final carboxylic acid. evitachem.com
Table 2: Key Precursors and Their Roles in Synthesis
| Precursor Compound | Role in Synthesis |
|---|---|
| 4-Amino-2-fluorobenzoic acid (or its ester) | Provides the substituted benzene (B151609) ring portion of the quinoline core, containing the required C5-fluoro and C6-carboxy groups. wikipedia.orgnih.gov |
| 5-Fluoro-6-methylquinoline | An intermediate that can be oxidized to form the final carboxylic acid product. evitachem.com |
| Diethyl ethoxymethylenemalonate (EMME) | Reacts with the aniline precursor to form the portion of the molecule that becomes the new pyridine (B92270) ring. quimicaorganica.org |
| 4-Bromo-2-fluoroaniline | A precursor that can be used to form a 6-bromo-5-fluoroquinoline (B1149452) intermediate, which could then be converted to the carboxylic acid via cyanation and hydrolysis or other organometallic methods. |
Derivatization and Functionalization Strategies of the Quinoline Core
The quinoline core, and particularly the carboxylic acid group, offers numerous opportunities for derivatization to create analogues with diverse properties. The carboxylic acid at C-6 can be readily modified into a variety of other functional groups. nih.gov
Common derivatization strategies include:
Amide Formation: The carboxylic acid can be coupled with various amines to form amides. This is often achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) or COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).
Esterification: Reaction with alcohols under acidic conditions converts the carboxylic acid to an ester. mdpi.com
Conversion to Heterocycles: The carboxylic acid group can serve as a handle for constructing new heterocyclic rings. For example, it can be converted to an acid chloride, which then reacts with hydrazides to form 1,3,4-oxadiazoles, or it can be transformed into a nitrile and subsequently a tetrazole ring. nih.gov
The quinoline ring itself can also be functionalized. The nitrogen at the N-1 position is a common site for alkylation, which can significantly influence the molecule's properties. quimicaorganica.org Furthermore, if other positions on the ring are substituted with halogens (e.g., at C-7), they can be displaced by various nucleophiles, such as piperazine (B1678402) derivatives, to build complex analogues similar to those found in many clinically used fluoroquinolone antibiotics. researchgate.netnih.gov
Table 3: Examples of Derivatization Strategies for the Fluoroquinolone Carboxylic Acid Group
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Amidation | Amine, EDC-HCl or COMU | Amide |
| Esterification | Alcohol, H₂SO₄ | Ester mdpi.com |
| Oxadiazole Formation | Hydrazine, POCl₃ (from acid chloride) | 1,3,4-Oxadiazole nih.gov |
| Tetrazole Formation | NaN₃, ZnCl₂ (from nitrile intermediate) | Tetrazole nih.gov |
| Thiosemicarbazide Formation | Thiosemicarbazide | Thiosemicarbazide nih.gov |
Modification at the Carboxylic Acid Moiety (C-6 Position)
The carboxylic acid functionality at the C-6 position is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions allow for the introduction of a wide range of substituents, which can significantly influence the physicochemical properties of the resulting molecules.
Esterification:
The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common approach. libretexts.org This reaction is typically performed using an excess of the alcohol, which also serves as the solvent. libretexts.org The reactivity of the carboxylic acid can be enhanced by protonation of the carbonyl oxygen by the mineral acid, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol to form the ester. Reagents like thionyl chloride (SOCl₂) are commonly used for this purpose. libretexts.org Another mild and efficient method involves the use of activating agents. For instance, Deoxo-Fluor and pyridinesulfonyl fluoride (B91410) have been reported for the one-pot synthesis of esters from carboxylic acids under mild conditions. mdpi.comrsc.org
Amidation:
The formation of amides from this compound is another key transformation. Direct condensation of the carboxylic acid with an amine is generally not feasible without strong heating or the use of a coupling agent to "activate" the acid. nih.govlibretexts.org Common methods to facilitate amide bond formation include:
Conversion to Acid Chlorides: As with esterification, the carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride. The resulting acid chloride is highly reactive towards amines, leading to the formation of the amide. youtube.com
Use of Coupling Reagents: A wide variety of coupling reagents are available to promote amide bond formation under milder conditions. These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. Examples of such reagents include titanium tetrachloride (TiCl₄) and various boronic acid derivatives. nih.govorganic-chemistry.org The use of these reagents often allows for high yields and chemoselectivity. nih.govorganic-chemistry.org
Dehydrative Condensation: The direct formation of amides from carboxylic acids and amines can also be achieved using dehydrative condensation agents. For example, systems like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a tertiary amine have been shown to be effective.
These modifications of the carboxylic acid group are fundamental in the synthesis of diverse libraries of quinolone derivatives for various research applications.
Substitution Patterns and Their Synthetic Feasibility at C-5, C-7, and C-8
The quinoline ring of this compound presents several positions amenable to substitution, allowing for the fine-tuning of the molecule's properties. The feasibility of introducing substituents at the C-5, C-7, and C-8 positions depends on the existing groups and the chosen synthetic strategy.
Substitution at C-7:
The C-7 position is a common site for modification in the broader class of fluoroquinolones. The introduction of various substituents at this position is often achieved through nucleophilic aromatic substitution reactions on a precursor containing a suitable leaving group, such as a halogen (typically fluorine or chlorine), at C-7. nih.govcapes.gov.br For instance, 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid can be reacted with a variety of nucleophiles, including those containing oxygen, nitrogen, or sulfur, to yield 7-substituted derivatives. capes.gov.br The introduction of piperazinyl and other cyclic amino groups at the C-7 position is a well-established strategy in the synthesis of many clinically used fluoroquinolones. nih.govnih.gov The reaction of a 7-chloro-6-fluoroquinolone derivative with various substituted piperazines can lead to a diverse range of compounds. nih.gov
Substitution at C-8:
The introduction of substituents at the C-8 position can also significantly impact the properties of the quinolone core. The synthesis of 8-substituted quinolones often involves starting from appropriately substituted precursors. For example, 8-nitrofluoroquinolone derivatives can be synthesized and subsequently used as intermediates for further modifications. mdpi.comresearchgate.net The nitro group at the C-8 position facilitates nucleophilic substitution at the C-7 position. mdpi.comresearchgate.net Furthermore, the synthesis of quinoline-8-carboxamides has been achieved through palladium-catalyzed coupling reactions on a 3-iodoquinoline-8-carboxamide precursor, demonstrating the feasibility of introducing diverse groups at this position. acs.org
Simultaneous Substitution at C-5 and C-7:
The synthesis of disubstituted quinolones, particularly at the C-5 and C-7 positions, allows for the exploration of a wider chemical space. For example, 5-amino-6,8-difluoro-1-(5-fluoro-2-pyridyl)-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its analogues have been synthesized, showcasing the possibility of having substituents at both the C-5 (amino) and C-7 (piperazinyl) positions. nih.gov
The following table summarizes some examples of substitution patterns and their synthetic precursors:
| Substitution Pattern | Precursor Molecule | Type of Reaction | Reference |
| C-7 Substituted | 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Nucleophilic Aromatic Substitution | capes.gov.br |
| C-7 Substituted | 7-Chloro-6-fluoroquinolone derivative | Nucleophilic Aromatic Substitution | nih.gov |
| C-8 Substituted | 3-Iodoquinoline-8-carboxamide | Pd-catalyzed Coupling | acs.org |
| C-5 and C-7 Disubstituted | Ethyl 6-nitro-2,3,4,5-tetrafluorobenzoylacetate | Multistep Synthesis | nih.gov |
Introduction of Heterocyclic Moieties and Fused Rings
The incorporation of heterocyclic moieties and the construction of fused ring systems are advanced strategies to create novel and complex quinolone derivatives. These modifications can lead to significant changes in the molecule's three-dimensional structure and its potential interactions with biological targets.
Introduction of Heterocyclic Moieties:
Heterocyclic rings can be introduced at various positions of the this compound scaffold, most commonly at the C-7 position. This is typically achieved by reacting a 7-halo-fluoroquinolone precursor with a heterocyclic amine. A wide variety of five- and six-membered heterocyclic rings have been successfully incorporated into the quinolone structure. nih.gov For example, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives demonstrates the attachment of a complex heterocyclic system at the C-7 position. nih.gov
The carboxylic acid group at C-6 can also serve as an anchor point for the introduction of heterocycles. For instance, the carboxylic acid can be converted to a hydrazide, which can then be used as a precursor for the synthesis of various five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles. nih.gov
Formation of Fused Rings:
The synthesis of fused ring systems involves the construction of a new ring that shares one or more bonds with the quinoline core. These reactions often involve intramolecular cyclization of appropriately functionalized precursors. For example, the synthesis of 6,5-fused ring heterocyclic antifolates has been reported, showcasing the formation of a five-membered ring fused to the quinoline system. nih.gov
The following table provides examples of the types of heterocyclic moieties and fused rings that have been incorporated into quinolone structures:
| Modification Type | Position of Modification | Example of Introduced Moiety/Ring | Synthetic Strategy | Reference |
| Heterocyclic Moiety | C-7 | Substituted Piperazine | Nucleophilic Aromatic Substitution | nih.gov |
| Heterocyclic Moiety | C-6 (from carboxylic acid) | Oxadiazole, Triazole | Conversion to hydrazide followed by cyclization | nih.gov |
| Fused Ring System | 6,5-fused | Fused cyclopentene (B43876) or pyrrole (B145914) ring | Intramolecular cyclization | nih.gov |
These synthetic strategies provide a powerful toolbox for the chemical modification of this compound, enabling the creation of a vast array of new derivatives with diverse structures and potential applications.
Molecular Design Principles and Analog Development
Structure-Activity Relationship (SAR) Studies of 5-Fluoroquinoline-6-Carboxylic Acid Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogs, these studies provide a roadmap for designing more potent and selective compounds. nih.govnih.gov
Impact of Substituent Variation on Molecular Interactions
The modification of substituents at various positions on the fluoroquinolone core has a profound impact on the molecule's interaction with its biological targets. nih.govconicet.gov.ar The core structure, particularly the carboxylic acid at C-3 and the keto group at C-4, is essential for forming a complex with metal ions and amino acid residues within the target enzyme, a region known as the quinolone resistance-determining region (QRDR). nih.gov The fluorine atom at the C-6 position is known to enhance the penetration of these compounds through bacterial cell membranes. nih.gov
Substitutions at the N-1 and C-7 positions are particularly influential in modulating the biological activity. For instance, the introduction of cyclic groups at the N-1 position generally favors antimicrobial potency. nih.gov At the C-7 position, the nature of the substituent dictates the spectrum of activity. While a piperazine (B1678402) ring can enhance activity against Gram-negative bacteria, the presence of an aminopyrrolidine or an alkyl moiety tends to boost activity against Gram-positive bacteria. nih.gov Furthermore, larger heterocyclic groups at C-7 have been shown to improve inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov
The following table summarizes the influence of substituents at different positions on the activity of fluoroquinolone analogs:
| Position | Substituent Type | Impact on Activity |
| N-1 | Cyclic groups | Generally enhances antimicrobial potency nih.gov |
| C-5 | Amino substituents | Can increase biological activity iosrjournals.org |
| C-6 | Fluorine | Improves penetration through bacterial membranes nih.gov |
| C-7 | Piperazine | Better activity against Gram-negative bacteria nih.gov |
| C-7 | Aminopyrrolidine/Alkyl moiety | Enhanced activity against Gram-positive bacteria nih.gov |
| C-7 | Large heterocycles | Enhances inhibitory activity against both Gram-positive and Gram-negative bacteria nih.gov |
| C-8 | Chlorine | In combination with a C-7 heterocycle, can enhance antibiotic activity nih.gov |
Bioisosteric Replacement Strategies for the Carboxylic Acid Group
The carboxylic acid group is a key pharmacophoric element, but it can also present challenges such as limited membrane permeability and potential metabolic liabilities. nih.govnih.gov Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a common strategy to overcome these issues. ajptr.com
Influence of Bioisosteric Modifications on Molecular Recognition
The replacement of a functional group with a bioisostere can significantly impact how a molecule is recognized by its biological target. nih.gov These modifications can affect the molecule's steric and electronic properties, polarity, and lipophilicity, all of which play a role in binding affinity and selectivity. nih.gov For example, the substitution of a hydrogen atom with fluorine is a common bioisosteric replacement that can modulate the pKa of a nearby basic nitrogen, although this can also lead to an increase in lipophilicity. cambridgemedchemconsulting.com The success of a bioisosteric replacement is highly context-dependent, and what works for one target may not work for another. nih.gov Therefore, a thorough understanding of the target's binding site and the physicochemical properties of the bioisosteres is crucial for rational drug design. sci-hub.se
Design of Hybrid Molecules Incorporating the this compound Moiety
A promising strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores are covalently linked to create a single molecule with multiple modes of action or improved properties. nih.govrsc.org Fluoroquinolone hybrids have been designed to combat antibacterial resistance and have shown superior activity compared to the individual component molecules. nih.govresearchgate.net These hybrids can be constructed with either a cleavable or a non-cleavable linker, which influences their pharmacokinetic properties and mechanism of action. nih.gov For example, fluoroquinolones have been hybridized with other antibacterial agents like tetracyclines and rifamycins, as well as with moieties that confer other biological activities, such as antifungal or antitumor effects. nih.gov The modification of the C-3 carboxylic acid group is a common strategy in the synthesis of these hybrids, with five-membered heterocycles often being used as linkers or replacements. nih.gov
Spectroscopic and Structural Elucidation Methodologies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide a detailed view of the molecular structure by probing the interaction of the compound with electromagnetic radiation. Each technique offers unique insights into the connectivity and chemical environment of the atoms within the 5-fluoroquinoline-6-carboxylic acid molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, ciprofloxacin (B1669076), shows characteristic signals for the aromatic protons on the quinoline (B57606) ring system. researchgate.net For this compound, the protons on the quinoline core would exhibit distinct chemical shifts and coupling patterns influenced by the fluorine and carboxylic acid substituents. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. srce.hrpressbooks.pub For instance, in similar fluoroquinolone structures, the carboxylic acid proton can appear at chemical shifts as high as 15 ppm. srce.hr
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carboxyl carbon (C=O) of the carboxylic acid group typically resonates in the downfield region of the spectrum, generally between 165 and 185 ppm. pressbooks.pubwisc.edu The carbon atoms of the quinoline ring will appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The carbon directly bonded to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
Table 1: Representative NMR Data for Fluoroquinolone Carboxylic Acids
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | > 10 (often broad) srce.hrpressbooks.pub |
| ¹H | Aromatic (quinoline ring) | 7.0 - 9.0 |
| ¹³C | Carboxylic Acid (C=O) | 165 - 185 pressbooks.pubwisc.edu |
| ¹³C | Aromatic (quinoline ring) | 110 - 160 |
Note: Specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its key functional groups. acs.org
The most prominent features in the IR spectrum include:
O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. orgchemboulder.com
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected between 1680 and 1710 cm⁻¹. orgchemboulder.comspectroscopyonline.com For ciprofloxacin, a related molecule, this peak appears around 1707 cm⁻¹. amazonaws.com
C-F Stretch: The carbon-fluorine bond will exhibit a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Aromatic C=C and C-N Stretches: Multiple sharp to medium intensity bands in the 1450-1650 cm⁻¹ region are indicative of the aromatic quinoline ring system.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch (hydrogen-bonded) | 2500 - 3300 (broad) orgchemboulder.com |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 orgchemboulder.comspectroscopyonline.com |
| Aromatic Ring | C=C and C-N Stretches | 1450 - 1650 |
| Fluoro Group | C-F Stretch | 1000 - 1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm its molecular weight. acs.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways for quinolone carboxylic acids may include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the quinoline ring system. This fragmentation data provides valuable structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. The quinoline ring system in this compound is a chromophore that gives rise to characteristic absorption bands in the UV-Vis spectrum. acs.org
Fluoroquinolones typically exhibit multiple absorption maxima in the UV region. wisdomlib.org For instance, ciprofloxacin has absorption peaks at approximately 277 nm, 316 nm, and 331 nm. nih.gov The exact position and intensity of these bands for this compound will be influenced by the substitution pattern on the quinoline ring and the solvent used for analysis. The formation of complexes with metal ions can also alter the UV-Vis spectrum. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. farmaceut.org For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide an unambiguous confirmation of its structure. acs.org
The resulting crystal structure would definitively establish the planarity of the quinoline ring, the orientation of the carboxylic acid group relative to the ring, and the intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov This technique is particularly powerful for resolving any ambiguities that may remain after analysis by spectroscopic methods.
Chromatographic and Separation Techniques in Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.
By employing a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate this compound from any starting materials, byproducts, or other impurities. The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for identification. Various chromatographic methods have been developed for the analysis and purification of related fluoroquinolone compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound. This method is particularly crucial in the pharmaceutical industry for quality control, purity assessment, and stability testing of fluoroquinolone derivatives. The inherent characteristics of this compound, including its aromatic structure and carboxylic acid functional group, make it well-suited for analysis by reverse-phase HPLC with ultraviolet (UV) detection.
Research and application of HPLC for the analysis of fluoroquinolone compounds are extensive. While specific documented methods for this compound are often part of broader studies on related active pharmaceutical ingredients, the principles and parameters are directly applicable. Typically, a reversed-phase C18 column is employed, leveraging the hydrophobic interactions between the stationary phase and the quinoline ring system.
The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an organic solvent, commonly acetonitrile, and an aqueous buffer is standard. The pH of the aqueous phase is adjusted, often with phosphoric acid or formic acid, to control the ionization state of the carboxylic acid group, thereby influencing its retention on the column. An acidic pH (typically around 2.5-3.5) is often used to suppress the ionization of the carboxylic acid, leading to a longer retention time and better peak shape.
Detection is most commonly performed using a UV detector, as the quinoline chromophore exhibits strong absorbance in the UV region. A detection wavelength in the range of 278 nm is frequently utilized for fluoroquinolone derivatives.
Method validation is a critical aspect of HPLC analysis. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For related fluoroquinolone carboxylic acids, linear calibration curves are typically achieved over a specific concentration range with high correlation coefficients (r² > 0.99). Precision is assessed by analyzing multiple preparations of the same sample, with relative standard deviation (RSD) values generally being low, indicating the method's reproducibility. Accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery, which should fall within an acceptable range. The LOD and LOQ are determined to establish the sensitivity of the method.
The following interactive table summarizes typical HPLC conditions and performance data for the analysis of fluoroquinolone carboxylic acids, which are representative for the analysis of this compound.
| Parameter | Typical Value/Condition |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Retention Time (t_R) | Dependent on specific method parameters |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | Analyte and method dependent |
| LOQ | Analyte and method dependent |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its behavior and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and energetic properties of molecules. For quinolone carboxylic acid derivatives, DFT has been utilized to model parameters for monomers and dimers, both in the gas phase and in solution. mdpi.com Such studies help in understanding the fundamental electronic characteristics of the quinolone framework. The efficiency and accuracy of DFT and its time-dependent extension (TD-DFT) make them suitable for analyzing molecular properties. researchgate.net While specific DFT data for 5-fluoroquinoline-6-carboxylic acid is not detailed in the provided results, the methodology is applied to this class of compounds to study intra- and intermolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept for rationalizing molecular reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for predicting the reactivity of a molecule. numberanalytics.com
FMO theory provides a theoretical basis for understanding reactivity scales, suggesting that a molecule's nucleophilicity is related to its HOMO energy and its electrophilicity is related to its LUMO energy. pku.edu.cn For fluoroquinolone precursors, FMO analysis has been conducted to understand their reactivity profiles. researchgate.net This analysis allows chemists to predict how this compound might interact with other molecules, which is crucial for understanding its mechanism of action and for designing new derivatives. numberanalytics.comlibretexts.org
| Orbital | Associated Property | Significance |
| HOMO (Highest Occupied Molecular Orbital) | Nucleophilicity (electron-donating) | Predicts interactions with electrophilic sites on target molecules. libretexts.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electrophilicity (electron-accepting) | Predicts interactions with nucleophilic sites on target molecules. libretexts.org |
| HOMO-LUMO Gap | Chemical Reactivity / Stability | A smaller gap generally indicates higher reactivity. numberanalytics.com |
This table describes the general principles of FMO analysis as applied to chemical compounds.
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative stabilities. For precursors of fluoroquinolones, conformational analyses have been performed using methods like potential energy scanning to identify the most stable conformers. researchgate.net Such studies are important because the biological activity of a molecule can depend on its ability to adopt a specific three-dimensional shape to fit into a biological target. Research on related compounds, such as levofloxacin (B1675101), has shown that stability is a key concern, as the molecule can form different hydrates and degrade under light, which can alter its properties. nih.gov Computational methods can predict the most stable conformations of this compound, providing insight into its likely structure under physiological conditions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a compound like this compound might interact with its biological targets.
Molecular docking simulations are widely used to predict the binding mode and estimate the binding affinity of fluoroquinolone derivatives to their target enzymes, such as DNA gyrase. nih.govnih.govsemanticscholar.org For example, in studies involving derivatives, the X-ray crystal structure of S. aureus DNA gyrase (PDB ID: 2XCT) is often used as the receptor. nih.govnih.govsemanticscholar.org The simulations predict how the ligand fits into the active site and calculate a binding energy score, which indicates the stability of the ligand-receptor complex. Lower binding energy values suggest a higher affinity. researchgate.net
While specific binding affinity data for the parent this compound is not available in the search results, studies on related derivatives provide insight into the expected interactions.
Table of Docking Results for Fluoroquinolone Derivatives against DNA Gyrase
| Compound | Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Ciprofloxacin (B1669076) | S. aureus DNA gyrase | -12.8 | researchgate.net |
| Ciprofloxacin, Norfloxacin, Levofloxacin, Ofloxacin | DNA gyrase | -9.0 to -12.0 | researchgate.net |
This table presents binding energy values for known fluoroquinolones to illustrate typical affinities observed in docking studies against DNA gyrase.
Molecular docking not only predicts binding affinity but also reveals the specific molecular interactions that stabilize the complex. For fluoroquinolones, the mechanism of action involves inhibiting bacterial type II topoisomerases, like DNA gyrase. researchgate.net The core pharmacophore, consisting of the C3-carboxylic acid and C4-keto group, is crucial for this interaction. nih.gov
Docking studies show that these groups typically form hydrogen bonds and coordinate with a magnesium ion (Mg²⁺), which in turn bridges the drug to key amino acid residues in the enzyme's active site, such as serine, aspartate, and glutamate. nih.gov The fluorine atom at the C-6 position is known to increase activity, particularly against Gram-negative bacteria. researchgate.net The substituent at the C-7 position also plays a significant role in modulating the potency and spectrum of activity. nih.govsemanticscholar.org By analyzing these interactions, researchers can understand the key features required for potent inhibitory activity and design more effective derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
Predictive QSAR models are fundamental tools in modern drug discovery for estimating the biological activity of novel or untested molecules. nih.gov The development of these models for fluoroquinolone derivatives involves compiling a dataset of compounds with known biological activities (e.g., IC₅₀ values) against a specific target, such as DNA gyrase. researchgate.net The core principle is to quantify molecular features, known as descriptors (e.g., electronic, steric, and hydrophobic properties), and correlate them with the observed activity through mathematical equations. nih.gov
For instance, a QSAR study on a series of fluoroquinolones might reveal that specific substitutions on the quinolone core enhance antibacterial potency. These models are validated statistically to ensure their predictive power, often using correlation coefficients (r²) to demonstrate the model's accuracy. nih.gov A robust model can then be used to forecast the activity of new derivatives of this compound, prioritizing the synthesis of compounds with the highest predicted efficacy. nih.gov
| QSAR Model Parameter | Description | Example Value (from Fluoroquinolone Studies) |
|---|---|---|
| Training Set Size | The number of compounds with known activity used to build the model. | 27 compounds nih.gov |
| Test Set Size | The number of compounds used to externally validate the model's predictive power. | 44 compounds nih.gov |
| Correlation Coefficient (r) | Measures the quality of the fit of the model to the training set data. | 0.95 nih.gov |
| Test Set Correlation (r²) | Measures the predictive ability of the model on an external set of compounds. | 0.823 nih.gov |
| Key Descriptors | Molecular properties found to be critical for activity. | Hydrogen Bond Acceptors, Hydrophobic Moieties nih.gov |
Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. scribd.com A primary application in drug discovery is virtual screening, a process that computationally screens vast libraries of molecules to identify those most likely to bind to a drug target. scribd.comnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.
One powerful virtual screening technique is pharmacophore modeling . A pharmacophore is a three-dimensional arrangement of essential molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, ionizable groups) that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com For fluoroquinolones targeting DNA gyrase, a successful pharmacophore model was developed consisting of three hydrogen bond acceptors and one hydrophobic feature. nih.gov
Another key technique is molecular docking , which predicts the preferred orientation of a molecule when bound to a target protein. scispace.com In studies of fluoroquinolones, docking simulations place derivatives into the quinolone binding pocket of DNA gyrase to analyze their binding patterns and predict their affinity. researchgate.netnih.gov The results are often ranked by scoring functions (e.g., GOLD score, CDOCKER energy) that estimate the strength of the interaction. nih.govscispace.com These simulations have shown that the carboxylic acid group of the quinolone core is critical for interacting with key amino acid residues like Serine-79 in the active site. nih.gov
| Virtual Screening Technique | Principle | Application to Fluoroquinolones | Key Findings |
|---|---|---|---|
| Pharmacophore Modeling | Identifies the 3D spatial arrangement of essential chemical features for biological activity. mdpi.com | Used to screen databases for novel DNA gyrase inhibitors. nih.gov | A model with 3 hydrogen bond acceptors and 1 hydrophobic moiety successfully identified active compounds. nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a target protein. scispace.com | Evaluated the binding of new fluoroquinolone derivatives to the DNA gyrase quinolone binding pocket. researchgate.net | Docking scores correlated with biological activity; confirmed the crucial role of the carboxylic acid group in binding. researchgate.netnih.gov |
| Fragment-Based Screening | Assembles novel molecules from smaller chemical fragments known to bind to the target. scribd.com | Used to design novel scaffolds that maintain key interactions while exploring new chemical space. | Leads to the generation of synthetically feasible molecules with improved properties. scribd.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While docking provides a static snapshot of a molecule in a protein's binding site, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of every atom in the system over time. researchgate.net This technique is invaluable for understanding the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
For a compound like this compound, MD simulations can be employed to investigate the behavior of the molecule within the DNA gyrase active site after an initial docking pose is established. researchgate.net The simulation tracks the trajectory of the molecule over a period, typically nanoseconds, at a given temperature and pressure. researchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand's atoms, researchers can assess the stability of its binding mode. A low and stable RMSD value over the course of the simulation suggests that the compound remains securely bound in its predicted orientation. These simulations can also reveal the flexibility of certain parts of the molecule, which can be critical for achieving an optimal fit within the binding pocket. scispace.comresearchgate.net
| MD Simulation Parameter | Description | Typical Value/Observation |
|---|---|---|
| Simulation Time | The total duration of the simulation. | 2 nanoseconds (ns) researchgate.net |
| Temperature | The simulated temperature of the system, kept constant using a thermostat. | 50 K to 310 K (body temperature) researchgate.net |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of a protein or ligand over time from a reference structure. Used to assess stability. | Low, stable fluctuations indicate a stable binding complex. |
| Potential Energy | The total energy of the system. A stable, low potential energy indicates a favorable interaction. | Monitored for convergence to an equilibrium state. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds confirm key interactions predicted by docking. |
Biological Activity and Mechanistic Research Pre Clinical and in Vitro Studies Only
Antimicrobial Activity Studies in In Vitro Models
Evaluation Against Bacterial and Fungal Strains
The antimicrobial potential of quinolone carboxylic acids has been a subject of extensive research. In vitro studies are crucial for determining the susceptibility of various microbial strains to these compounds. The antibacterial activity of these compounds is attributed to their ability to penetrate bacterial cells and inhibit DNA gyrase. researchgate.net The structure of these molecules, particularly the substituents on the bicyclic heteroaromatic system, plays a significant role in their efficacy. researchgate.net
Derivatives of fluoroquinolones have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel quinolone-3-carboxylic acids have been synthesized and evaluated for their in vitro activity by determining their minimum inhibitory concentration (MIC) against a variety of bacteria. researchgate.net Some of these compounds have shown moderate activity when compared to standard drugs. researchgate.net
The antibacterial spectrum of some fluoroquinolones, like nadifloxacin (B1676911), includes aerobic Gram-positive, Gram-negative, and anaerobic bacteria, such as Cutibacterium acnes and Staphylococcus epidermidis. wikipedia.org Notably, nadifloxacin has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), which was comparable to its activity against methicillin-sensitive Staphylococcus aureus (MSSA). wikipedia.org
In a study evaluating quinolone carboxylic acids against Proteeae, significant differences in susceptibility patterns were observed among various species. While Providencia stuartii and Providencia rettgeri were found to be markedly resistant, Providencia alcalifaciens was extremely sensitive. nih.gov Proteus mirabilis and Morganella morganii also showed high sensitivity to newer quinolone agents. nih.gov
Furthermore, the modification of existing fluoroquinolones, such as ciprofloxacin (B1669076), has led to derivatives with notable antimicrobial properties. For example, a 2,3-dihydroxypropyl derivative of ciprofloxacin exhibited a low MIC of 2 μg/mL against Proteus mirabilis. frontiersin.org Another derivative showed activity against fungal strains like Candida albicans and Aspergillus fumigatus with an MIC of 32 μg/mL. frontiersin.org
Table 1: In Vitro Antimicrobial Activity of Fluoroquinolone Derivatives
| Compound/Derivative | Target Microorganism | Activity (MIC) | Reference |
| 2,3-dihydroxypropyl 7-(4-benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Proteus mirabilis | 2 μg/mL | frontiersin.org |
| 1-cyclopropyl-6-fluoro-7-(4-(4-(methylthio)benzoyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Candida albicans, Aspergillus fumigatus | 32 μg/mL | frontiersin.org |
| Nadifloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity | wikipedia.org |
| Nadifloxacin | Methicillin-sensitive Staphylococcus aureus (MSSA) | Potent activity | wikipedia.org |
| Newer quinolone agents | Proteus mirabilis, Morganella morganii | Very sensitive | nih.gov |
| Quinolone carboxylic acids | Providencia alcalifaciens | Extremely sensitive | nih.gov |
Mechanistic Investigations of DNA Gyrase and Topoisomerase IV Inhibition
Fluoroquinolones exert their bactericidal effects by targeting bacterial DNA synthesis. youtube.com The primary targets are two essential enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV. youtube.commdpi.comwikipedia.org These enzymes are crucial for managing the topological state of DNA during replication, transcription, and recombination. wikipedia.org
DNA gyrase, composed of two A and two B subunits, introduces negative supercoils into the DNA, a process necessary to relieve the positive superhelical twists that accumulate ahead of the replication fork. youtube.com Fluoroquinolones inhibit the ligase activity of DNA gyrase, leading to the stabilization of the enzyme-DNA complex and resulting in DNA breaks that are fatal to the bacterium. frontiersin.orgyoutube.comwikipedia.org The binding of quinolones is reversible and occurs at the interface between the protein and DNA, near the active site tyrosine. nih.gov For most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. youtube.comwikipedia.org
Topoisomerase IV, structurally related to DNA gyrase, is responsible for decatenation, the process of separating interlinked daughter chromosomes after replication. youtube.com Inhibition of topoisomerase IV prevents this separation, thereby halting cell division. youtube.commdpi.com In many Gram-positive bacteria, topoisomerase IV is the primary target. youtube.comwikipedia.org
The potency of different fluoroquinolones is dependent on their affinity for either DNA gyrase, topoisomerase IV, or both. youtube.com The presence of a fluorine atom at position 6 of the quinolone ring is a common feature that enhances potency against Gram-negative bacteria. nih.gov
Resistance Mechanisms and Novel Approaches for Overcoming Resistance (In Vitro)
The emergence of bacterial resistance to fluoroquinolones is a significant clinical concern. Resistance can develop through several mechanisms, primarily involving mutations in the target enzymes or alterations in drug accumulation. nih.govnih.gov
Target Gene Mutations: Chromosomally mediated resistance is often a result of sequential mutations. In many bacteria, the first step is a mutation in the gyrA gene, which encodes a subunit of DNA gyrase, conferring low-level resistance. nih.gov Subsequent mutations, often in the parC gene (encoding a subunit of topoisomerase IV), lead to higher levels of resistance. nih.govnih.gov Mutations in the quinolone resistance-determining regions (QRDRs) of these genes are particularly common. nih.gov For instance, mutations at Ser-83 in gyrA and Ser-80 in parC are frequently reported. nih.gov
Reduced Drug Accumulation: Another major resistance mechanism is the decreased intracellular concentration of the antibiotic. This can be due to:
Efflux Pumps: Bacteria can overexpress efflux pumps that actively transport fluoroquinolones out of the cell. nih.gov The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important in Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov
Decreased Influx: Reduced expression or alteration of porins, which are outer membrane proteins that facilitate the entry of fluoroquinolones into Gram-negative bacteria, can also lead to resistance. nih.gov
Plasmid-Mediated Resistance: Plasmid-mediated quinolone resistance (PMQR) genes provide another layer of resistance. nih.gov These genes can encode proteins that protect the target enzymes or efflux pumps that expel the drug. nih.gov While PMQR mechanisms often confer low-level resistance, they can facilitate the selection of higher-level chromosomal mutations. nih.gov
Novel Approaches to Overcome Resistance: Researchers are exploring various strategies to combat fluoroquinolone resistance. One approach is the development of new quinolone analogs designed to be less susceptible to existing resistance mechanisms. nih.gov For example, 7-thiazoxime quinolones have been designed to disrupt the bacterial cell wall in addition to targeting DNA gyrase. nih.gov
Another strategy involves the use of efflux pump inhibitors. Carbonyl cyanide 3-chlorophenylhydrazone (CCCP), for instance, has been shown to significantly reduce the MIC of ciprofloxacin and levofloxacin (B1675101) in Acinetobacter baumannii, suggesting that inhibiting efflux pumps can restore susceptibility. nih.gov
The complexation of fluoroquinolones with transition metals to form metalloantibiotics is also being investigated as a way to bypass resistance mechanisms. nih.gov This strategy takes advantage of the chemistry of fluoroquinolones, which allows for easy chelation. nih.gov
Antiviral Research Applications (In Vitro)
Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Main Protease)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govrsc.org This enzyme is responsible for cleaving the viral polyproteins into functional non-structural proteins. nih.gov
While the primary focus of fluoroquinolone research has been on their antibacterial properties, some studies have explored their potential as antiviral agents. For instance, a series of 5-fluoroquinolone-3-carboxylic acids were synthesized and evaluated as potential HIV-1 integrase inhibitors. nih.gov Several of these compounds demonstrated anti-HIV activity in cell culture, with the most active compound showing an EC₅₀ value of 0.032 μM against the wild-type virus. nih.gov
In the context of SARS-CoV-2, research has largely focused on identifying inhibitors for its main protease. nih.govrsc.org Although direct inhibition of SARS-CoV-2 Mpro by 5-fluoroquinoline-6-carboxylic acid itself is not extensively documented in the provided results, the broader class of quinolones and related heterocyclic compounds are being investigated for various antiviral activities. nih.gov For example, some quinoline (B57606) derivatives have been reported to have antiviral properties. frontiersin.org Furthermore, other compounds like anthraquinone-2-carboxylic acid have shown potential as antiviral candidates against influenza viruses in vitro. mdpi.com
Anticancer and Antitumor Potential (Pre-clinical In Vitro)
Fluoroquinolones, traditionally used as antibiotics, have shown promise as anticancer agents in preclinical in vitro studies. mdpi.comnih.gov Their mechanism of action in cancer cells is often attributed to the inhibition of topoisomerase II, an enzyme essential for DNA replication in eukaryotic cells. nih.govnih.gov This inhibition leads to DNA damage and apoptosis (programmed cell death). mdpi.com
Several studies have demonstrated the cytotoxic activity of fluoroquinolone derivatives against various cancer cell lines. nih.gov For instance, certain ciprofloxacin derivatives have shown potent anticancer properties in vitro. nih.gov The antiproliferative activity is often evaluated by measuring the percentage of growth inhibition. mdpi.com For example, some fluoroquinolone-based hybrids have shown significant growth inhibition of leukemia and renal cancer cell lines. mdpi.com
The structural features of fluoroquinolones are crucial for their anticancer activity. A fluorine atom at position 6 of the quinolone ring is considered necessary. mdpi.com Modifications at other positions, such as the introduction of a methoxy (B1213986) group at position 8, can increase the effectiveness. mdpi.com
The anticancer potential of these compounds is being explored through various mechanisms, including:
Induction of apoptosis: Triggering programmed cell death in cancer cells. nih.govnih.gov
Cell cycle arrest: Halting the proliferation of cancer cells at different phases of the cell cycle. nih.gov
Inhibition of topoisomerases I and II: Disrupting DNA replication and repair in cancer cells. nih.gov
Table 2: In Vitro Anticancer Activity of Fluoroquinolone Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| Fluoroquinolone Hybrid 65 | SR-leukaemia | 33.25% growth inhibition | mdpi.com |
| Fluoroquinolone Hybrid 66 | SR-leukaemia | 52.62% growth inhibition | mdpi.com |
| Fluoroquinolone Hybrid 65 | UO-31 renal cell carcinoma | 64.19% growth inhibition | mdpi.com |
| Fluoroquinolone Hybrid 66 | UO-31 renal cell carcinoma | 55.49% growth inhibition | mdpi.com |
| Lomefloxacin Derivative 3e | Various | Comparable topoisomerase II inhibition to doxorubicin (B1662922) (IC50 of 0.98 µM) | nih.gov |
It is important to note that while these in vitro findings are promising, further research is needed to translate this potential into effective cancer therapies. nih.gov
Inhibition of Topoisomerase II
Quinolones are well-established inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to breaks in bacterial chromosomes and subsequent cell death. wikipedia.orgyoutube.com The mechanism involves the stabilization of a covalent enzyme-DNA complex, which obstructs the DNA replication process. nih.govnih.gov The addition of a fluorine atom at the C-6 position is a common feature of the fluoroquinolone class, significantly enhancing potency. nih.gov
Beyond their antibacterial role, certain fluoroquinolones have demonstrated inhibitory activity against eukaryotic topoisomerase II. researchgate.netnih.gov For instance, some fluoroquinolones can inhibit human topoisomerase IIα, an effect that can be potentiated by exposure to UVA irradiation. researchgate.net This inhibition is thought to occur through a mechanism different from that of established topoisomerase II poisons like etoposide. researchgate.net Studies on ciprofloxacin, a widely used fluoroquinolone, have shown it can act as a topoisomerase II inhibitor in human cells, leading to double-strand DNA breaks and apoptosis in cancer cells. nih.govnih.gov This dual targeting of both bacterial and human enzymes highlights the complex biological profile of the fluoroquinolone scaffold.
Cellular Proliferation Assays in Cancer Cell Lines
The ability of fluoroquinolones to inhibit topoisomerase II has prompted investigations into their potential as anticancer agents. nih.gov Various derivatives of the core quinolone structure have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.gov In vitro studies have shown that certain ciprofloxacin derivatives can induce apoptosis and cause cell cycle arrest in different cancer cell lines. nih.gov
Research has documented the anti-proliferative activity of these compounds in several cancer models. For example, a ciprofloxacin-chalcone hybrid demonstrated activity against liver (HepG2) and breast (MCF7) cancer cell lines, where it was shown to up-regulate p53. nih.gov Other derivatives have shown notable cytotoxic effects against prostate (PC-3), non-small-cell lung (A549), and colorectal (LoVo) cancer cells, with IC₅₀ values ranging from 4 µM to 30 µM. nih.gov These findings underscore the potential of the fluoroquinolone scaffold in the development of new anti-proliferative agents. nih.gov
Table 1: Cellular Proliferation Assays of Fluoroquinolone Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Observed Effect | Reference |
| Ciprofloxacin-Chalcone Hybrid | HepG2 (Liver Cancer) | p53 up-regulation, anti-proliferative activity | nih.gov |
| Ciprofloxacin-Chalcone Hybrid | MCF7 (Breast Cancer) | p53 up-regulation, anti-proliferative activity | nih.gov |
| Ciprofloxacin Derivatives | PC-3 (Prostate Cancer) | Cytotoxic effects (IC₅₀: 4-30 µM) | nih.gov |
| Ciprofloxacin Derivatives | A549 (Lung Cancer) | Cytotoxic effects (IC₅₀: 4-30 µM) | nih.gov |
| Ciprofloxacin Derivatives | LoVo (Colorectal Cancer) | Cytotoxic effects (IC₅₀: 4-30 µM) | nih.gov |
| Ciprofloxacin Derivatives | U373-MG (Glioblastoma) | Cytotoxic effects (IC₅₀: 4-30 µM) | nih.gov |
Other Biological Activities (In Vitro/Pre-clinical Models)
Anti-HIV Activity
The quinolone scaffold has also been explored for its potential antiviral properties. A series of 5-fluoroquinolone-3-carboxylic acids were synthesized and evaluated for their ability to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov These compounds demonstrated anti-HIV activity in C8166 cell culture, with EC₅₀ values ranging from 0.032 to 29.85 μM. nih.gov The most potent compound in this series was effective against both wild-type and a mutant viral strain. nih.gov Other research has shown that the fluoroquinolone antibiotic enoxacin, which contains a 6-fluoro group, can exhibit a strong anti-HIV-1 effect in certain T-cell lines, such as CEM-SS. nih.gov This effect was linked to the modulation of miRNA processing. nih.gov
Table 2: Anti-HIV Activity of 5-Fluoroquinolone-3-Carboxylic Acid Derivatives
| Compound Series | Virus Strain | Cell Line | Activity (EC₅₀) | Reference |
| 5-Fluoroquinolone-3-carboxylic acids | HIV-1 (Wild-type) | C8166 | 0.032 - 29.85 µM | nih.gov |
| Most Active Compound (4e) | HIV-1 (Wild-type) | C8166 | 0.032 µM | nih.gov |
| Most Active Compound (4e) | HIV-1 (Mutant A17) | C8166 | 0.082 µM | nih.gov |
Antimalarial Activity
Quinolone-based compounds have long been recognized for their potential as antimalarial agents, a history that traces back to the synthesis of the first quinolone, nalidixic acid, during research aimed at producing chloroquine. nih.gov The quinolone scaffold has been reported to exhibit potent activity against the Plasmodium parasite, which causes malaria. nih.gov These compounds are attractive candidates as they can target multiple stages of the parasite's life cycle, including the blood, liver, and gametocyte stages. nih.gov The development of new antimalarial drugs is critical due to the emergence of resistance to current therapies, and the versatility of the quinolone structure continues to make it a point of interest for researchers in this field. nih.govnih.gov
Enzyme Inhibition Studies (e.g., Urease, Carbonic Anhydrase)
Fluoroquinolones have been identified as effective inhibitors of urease, a nickel-containing metalloenzyme that is a crucial virulence factor for certain bacteria, including Helicobacter pylori and Proteus mirabilis. nih.govnih.gov The inhibition of urease is a therapeutic strategy for infections caused by these urea-splitting bacteria. nih.gov Studies on fluoroquinolones like ciprofloxacin and levofloxacin have shown them to be promising inhibitors of urease. nih.gov Molecular modeling suggests that the carboxylic acid group of the fluoroquinolone interacts with the nickel ions in the enzyme's active site. nih.gov Derivatives where the carboxylic acid is converted to a hydroxamic acid have also yielded potent urease inhibitors, with some showing higher activity than the reference inhibitor acetohydroxamic acid. nih.govnih.gov
Table 3: Urease Inhibition by Fluoroquinolone Derivatives
| Compound | Target Enzyme | Activity | Reference |
| Ciprofloxacin Hydrazide Derivative (3a) | Urease | IC₅₀ = 1.22 µM | nih.gov |
| Levofloxacin Hydroxamic Acid (7) | Urease | IC₅₀ = 2.20 µM | nih.gov |
| Ciprofloxacin | H. pylori & P. mirabilis Urease | Promising Inhibitor | nih.gov |
| Levofloxacin | H. pylori & P. mirabilis Urease | Promising Inhibitor | nih.gov |
Amylolytic Activity in Fungal Systems
There is currently no available research data regarding the amylolytic activity of this compound or related fluoroquinolones in fungal systems.
Molecular Interactions in Biological Systems (In Vitro)
In vitro studies are fundamental to elucidating the mechanisms by which a compound exerts its biological effects. For this compound, a member of the fluoroquinolone class of compounds, its molecular interactions are of significant interest. Research in this area, primarily conducted on structurally related fluoroquinolones, provides insights into its potential biological activity at the molecular level.
Interaction with Biomolecules (e.g., DNA, Serum Albumins)
Interaction with DNA: The primary intracellular target for many fluoroquinolones is the bacterial DNA gyrase, a type II topoisomerase, and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones interrupt the DNA ligation-rejoining step of these enzymes, leading to the accumulation of double-strand DNA breaks and subsequent cell death. The interaction is believed to involve the formation of a stable ternary complex consisting of the fluoroquinolone, the enzyme, and the cleaved DNA.
Interaction with Serum Albumins: Serum albumins are the most abundant proteins in the blood plasma and play a crucial role in the transport and disposition of many drugs. The binding of a compound to serum albumin can significantly influence its pharmacokinetic profile, including its distribution and elimination. The interaction of various fluoroquinolones with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been investigated.
These studies reveal that fluoroquinolones can bind to serum albumins primarily through hydrophobic interactions and hydrogen bonding. The specific binding affinity can be influenced by the nature of the substituents on the quinolone core. For instance, the presence of a carboxylic acid moiety is known to contribute to the binding interactions. Although direct experimental data on the binding of this compound to serum albumins is sparse in the available literature, the general principles of fluoroquinolone-albumin interactions suggest that it would likely bind to these transport proteins. The extent of this binding would be a key determinant of its free concentration and, consequently, its biological activity.
Interactive Data Table: General Interactions of Fluoroquinolones with Biomolecules
| Interacting Biomolecule | Key Interacting Groups on Fluoroquinolone | Type of Interaction | Consequence of Interaction |
| DNA Gyrase/Topoisomerase IV | Carboxylic acid at C-3, Keto group at C-4 | Complex formation, Interruption of DNA ligation | Inhibition of DNA replication and transcription |
| Serum Albumin (e.g., BSA, HSA) | Quinolone core, various substituents | Hydrophobic interactions, Hydrogen bonding | Transport and distribution in the bloodstream |
Receptor Binding Studies in Model Systems (e.g., NMDA receptor in hippocampus slice models, avoiding clinical relevance)
Research into the direct interaction of this compound with specific neuronal receptors, such as the N-methyl-D-aspartate (NMDA) receptor in hippocampal slice models, is not extensively documented in the public scientific literature. The central nervous system effects observed with some fluoroquinolones have prompted investigations into their interactions with various neurotransmitter receptors.
For the broader class of fluoroquinolones, some studies have suggested potential interactions with GABAA receptors, which could contribute to neurotoxic effects. However, specific and detailed receptor binding assays for this compound on NMDA receptors within a hippocampal context are not available in the reviewed preclinical and in vitro studies. Therefore, a definitive statement on its receptor binding profile in this specific model system cannot be made at this time. Further research would be necessary to elucidate any such interactions.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is crucial for the future of quinoline-based compounds. While traditional methods for quinoline (B57606) synthesis, such as the Conrad-Limpach-Knorr reaction, are well-established, future efforts should focus on sustainable "green chemistry" approaches. mdpi.com These modern methodologies aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. sruc.ac.uk
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and increase yields for the synthesis of fluoroquinolone derivatives. ijbpas.com Applying microwave irradiation to key cyclization or substitution steps in the synthesis of 5-fluoroquinoline-6-carboxylic acid could offer a significant improvement over conventional heating methods. ijbpas.com
Use of Recyclable Catalysts: Research into novel, recyclable, and environmentally friendly catalysts, such as nano zirconia sulfuric acid or isopolyoxomolybdates, has shown promise for the synthesis of fluoroquinolones in aqueous media. sruc.ac.ukijbpas.com Adopting such catalysts would align with green chemistry principles by minimizing waste and allowing for catalyst reuse over multiple cycles. ijbpas.com
One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can streamline the synthesis of complex quinoline derivatives. researchgate.net This approach reduces the need for intermediate purification steps, saving time, solvents, and resources.
Advanced Computational Design of Next-Generation Analogs
Computational chemistry offers powerful tools to rationally design next-generation analogs of this compound with enhanced potency and specificity. By leveraging computational models, researchers can predict the biological activity and pharmacokinetic properties of novel compounds before their synthesis, accelerating the drug discovery process. researchgate.net
Future computational efforts should include:
Molecular Docking: This technique can be used to simulate the binding interactions of this compound analogs with their biological targets, such as bacterial DNA gyrase or topoisomerase IV. researchgate.netnih.gov These simulations can help identify key structural modifications that could enhance binding affinity and inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijbpas.com By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new analogs and prioritize the synthesis of the most promising candidates.
Bioisosteric Replacement: Computational analysis can guide the bioisosteric replacement of the C-3 carboxylic acid moiety or other functional groups. nih.govsruc.ac.uk For instance, replacing the carboxylic acid with groups like hydroxamic acid or N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide could shift the compound's biological activity or improve its pharmacological profile. sruc.ac.ukmdpi.com
Diversification of Biological Target Spectrum (Pre-clinical)
While fluoroquinolones are renowned for their antibacterial properties, the versatile quinoline scaffold is present in compounds with a wide array of pharmacological activities. researchgate.net Future pre-clinical research should aim to explore novel biological targets for derivatives of this compound beyond their established antibacterial role.
Potential new therapeutic areas to investigate include:
Anticancer Activity: Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. mdpi.commdpi.com The mechanism often involves the inhibition of human topoisomerases, cell cycle arrest, and induction of apoptosis. nih.gov Analogs of this compound could be designed and screened for activity against these targets.
Enzyme Inhibition: The quinoline core is a "privileged structure" in medicinal chemistry, capable of interacting with numerous enzymes. researchgate.net Specific targets for investigation could include protein kinase CK2, which is implicated in cancer, and sirtuins like SIRT3, which are also potential therapeutic targets in oncology. frontiersin.orgnih.gov
Antiviral and Antiparasitic Applications: Certain quinoline derivatives have shown activity against viruses like HIV and various parasites. mdpi.commdpi.com The structural features of this compound could be modified to explore these potential therapeutic avenues.
Development of Targeted Delivery Systems (Conceptual)
To enhance therapeutic efficacy and minimize potential off-target effects, the development of targeted delivery systems for this compound and its analogs is a promising conceptual direction. These systems are designed to deliver the therapeutic agent specifically to the site of action, such as tumor cells or infected tissues. mdpi.com
Conceptual targeted delivery strategies could involve:
Liposomal Formulations: Encapsulating the compound within liposomes can improve its solubility and bioavailability. These liposomes can be further functionalized with targeting ligands, such as transferrin, which binds to receptors that are often overexpressed on cancer cells, facilitating targeted uptake. plos.org
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, allowing for sustained release. nih.gov The surface of these nanoparticles can be decorated with targeting moieties like folic acid or specific antibodies to direct them to cancer cells that overexpress the corresponding receptors. mdpi.com
Drug-Polymer Conjugates: Covalently linking the drug to a polymer like hyaluronic acid can enhance its delivery to specific tissues. mdpi.com For example, hyaluronic acid is recognized by the CD44 receptor, which is overexpressed in many tumor types, providing a mechanism for targeted drug delivery. mdpi.com
Application in Chemical Biology Tools and Probes
The intrinsic fluorescence properties of the quinoline scaffold make it a highly attractive structure for the development of chemical biology tools. crimsonpublishers.com These tools are invaluable for studying complex biological processes within living cells through techniques like bio-imaging. nih.gov
Future applications in this area could focus on:
Fluorescent Probes: By making strategic modifications to the this compound structure, it is possible to create fluorescent probes with tailored photophysical properties. nih.gov These probes could be designed to detect specific ions (e.g., zinc), pH changes, or biomolecules within cellular compartments. researchgate.netnih.gov
Bio-imaging Agents: Quinoline-based probes can be engineered for live-cell imaging, offering advantages such as deep tissue penetration and lower auto-fluorescence. crimsonpublishers.com Derivatives of this compound could be developed as molecular sensors that change their fluorescence upon interaction with a specific biological target, enabling real-time visualization of molecular events. crimsonpublishers.com
Theranostic Agents: Combining therapeutic action with diagnostic capabilities, "theranostic" agents are an emerging area of research. A quinoline-based probe could be designed to not only visualize a pathological process, such as the formation of amyloid plaques in neurodegenerative diseases, but also exert a therapeutic effect. nih.gov
Q & A
Q. How can crystallography resolve ambiguities in the solid-state structure of metal complexes derived from this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
